Hexadecyltrioctadecylammonium bromide
Overview
Description
Hexadecyltrioctadecylammonium bromide is a quaternary ammonium compound with the molecular formula C70H144BrN and a molecular weight of 1079.80 g/mol . It is a cationic surfactant known for its long hydrophobic alkyl chains and its ability to form micelles in aqueous solutions . This compound is used in various applications, including as a surfactant, in the synthesis of nanoparticles, and in biological research .
Preparation Methods
Hexadecyltrioctadecylammonium bromide can be synthesized through the quaternization of trioctadecylamine with hexadecyl bromide under controlled conditions . The reaction typically involves heating the reactants in an organic solvent such as toluene or chloroform, followed by purification through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Hexadecyltrioctadecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, its long alkyl chains can undergo oxidation under harsh conditions.
Micelle Formation: In aqueous solutions, it forms micelles, which can encapsulate hydrophobic substances.
Common reagents used in these reactions include strong nucleophiles for substitution and oxidizing agents for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexadecyltrioctadecylammonium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexadecyltrioctadecylammonium bromide involves its ability to interact with and disrupt lipid membranes due to its amphiphilic nature . The long hydrophobic chains insert into lipid bilayers, while the hydrophilic ammonium head interacts with the aqueous environment, leading to membrane destabilization . This property is exploited in its use as a surfactant and in biological applications where membrane disruption is desired .
Comparison with Similar Compounds
Hexadecyltrioctadecylammonium bromide can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar in structure but with shorter alkyl chains, leading to different micelle-forming properties.
Dodecyltrimethylammonium bromide: Has even shorter alkyl chains and is used in different applications due to its distinct surfactant properties.
Cetyltrimethylammonium bromide: Commonly used in similar applications but with different efficiency and stability profiles.
The uniqueness of this compound lies in its exceptionally long alkyl chains, which provide enhanced hydrophobic interactions and stability in micelle formation .
Properties
IUPAC Name |
hexadecyl(trioctadecyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H144N.BrH/c1-5-9-13-17-21-25-29-33-37-40-44-48-52-56-60-64-68-71(67-63-59-55-51-47-43-36-32-28-24-20-16-12-8-4,69-65-61-57-53-49-45-41-38-34-30-26-22-18-14-10-6-2)70-66-62-58-54-50-46-42-39-35-31-27-23-19-15-11-7-3;/h5-70H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQGZZSWHCOSRW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H144BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584130 | |
Record name | N-Hexadecyl-N,N-dioctadecyloctadecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179737-01-0 | |
Record name | N-Hexadecyl-N,N-dioctadecyloctadecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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